N-[dimethylamino-(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl)-methylsilyl]-N-methylmethanamine
Description
Introduction to N-[Dimethylamino-(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluorodecyl)-Methylsilyl]-N-Methylmethanamine
Chemical Identity and Structural Significance
This compound is characterized by the molecular formula C₁₅H₁₉F₁₇N₂Si , with a molecular weight of 626.47 g/mol . The IUPAC name systematically describes its structure: a perfluorodecyl chain (17 fluorine atoms on ten carbons) bonded to a methylsilyl group, which is further functionalized with dimethylamino and methylamine substituents. The SMILES notation CN(C)C[Si](C)(C)F(CF2)7CF3 captures the connectivity of its functional groups, highlighting the juxtaposition of polar (dimethylamino) and nonpolar (perfluorodecyl) regions.
The compound’s structural significance lies in its hybrid architecture. The perfluorodecyl chain imparts extreme hydrophobicity and lipophobicity, while the dimethylamino group introduces basicity and potential for hydrogen bonding. The methylsilyl moiety enhances thermal stability and facilitates surface adhesion, making the compound suitable for coatings and interfacial applications. This trifunctional design enables synergistic interactions in heterogeneous systems, such as polymer matrices or composite materials.
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₉F₁₇N₂Si |
| Molecular Weight (g/mol) | 626.47 |
| IUPAC Name | This compound |
| SMILES | CN(C)CSi(C)F(CF2)7CF3 |
| Critical Functional Groups | Perfluorodecyl, Dimethylamino, Methylsilyl |
Historical Context of Fluorinated Organosilicon Compounds
The development of fluorinated organosilicon compounds emerged from mid-20th-century efforts to combine the thermal stability of silicones with the chemical resistance of fluorocarbons. Early innovations focused on fluorosilanes for waterproofing textiles and corrosion-resistant coatings. By the 1980s, advances in fluorotelomer chemistry enabled the synthesis of long-chain perfluoroalkyl silanes, which were initially used in aerospace applications for their low surface energy.
A pivotal milestone was the discovery that perfluoroalkyl silanes could form self-assembled monolayers (SAMs) on oxide surfaces, creating durable hydrophobic coatings. This property revolutionized industries ranging from microelectronics (anti-stiction layers) to biomedical devices (anti-fouling surfaces). However, environmental concerns about perfluoroalkyl substances (PFAS) led to stricter regulations in the 2010s, prompting research into shorter-chain alternatives like the 6:2 fluorotelomer derivatives. N-[Dimethylamino-(...)]-N-methylmethanamine represents a modern iteration of these materials, optimized for reduced environmental persistence while retaining performance.
Role of Perfluoroalkyl Chains in Molecular Design
Perfluoroalkyl chains, such as the heptadecafluorodecyl group in this compound, are critical for achieving ultrahydrophobicity (water contact angles >150°) and oleophobicity . The electronegativity of fluorine atoms creates a dense, low-polarity sheath around the carbon backbone, minimizing van der Waals interactions and surface adhesion. This molecular "armor" also confers exceptional chemical resistance to acids, bases, and solvents, as demonstrated in coatings for industrial equipment.
In N-[Dimethylamino-(...)]-N-methylmethanamine, the perfluorodecyl chain’s length (C10) balances hydrophobicity with synthetic feasibility. Shorter chains (e.g., C6) exhibit reduced thermal stability, while longer chains (C12+) face challenges in solubility and processability. The compound’s 17 fluorine atoms maximize electron-withdrawing effects, stabilizing the silicon center against nucleophilic attack and enhancing its utility in high-temperature applications.
Table 2: Impact of Perfluoroalkyl Chain Length on Properties
| Chain Length | Hydrophobicity | Thermal Stability | Solubility in THF |
|---|---|---|---|
| C6 | Moderate | 180°C | High |
| C10 | High | 220°C | Moderate |
| C14 | Very High | 250°C | Low |
Data adapted from studies on fluorotelomer silanes.
The strategic placement of the perfluorodecyl chain adjacent to the dimethylamino group creates a molecular dipole , enhancing interfacial interactions in composite materials. This design principle has been leveraged in advanced coatings for optical fibers, where the compound’s low refractive index (≈1.29) minimizes signal loss. Furthermore, the fluorine-silicon synergy reduces surface free energy to <15 mN/m, enabling applications in anti-icing coatings and microfluidic devices.
Properties
CAS No. |
186599-47-3 |
|---|---|
Molecular Formula |
C15H19F17N2Si |
Molecular Weight |
578.38 g/mol |
IUPAC Name |
N-[dimethylamino-(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl)-methylsilyl]-N-methylmethanamine |
InChI |
InChI=1S/C15H19F17N2Si/c1-33(2)35(5,34(3)4)7-6-8(16,17)9(18,19)10(20,21)11(22,23)12(24,25)13(26,27)14(28,29)15(30,31)32/h6-7H2,1-5H3 |
InChI Key |
XCHWSLCPPHNNRO-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)[Si](C)(CCC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)N(C)C |
Origin of Product |
United States |
Preparation Methods
Reaction Overview
This method adapts the protocol from US Patent 6,803,477B2, which describes magnesium-mediated synthesis of fluorinated alkyl silanes. The target compound is synthesized via a nucleophilic substitution between a fluorinated alkyl sulfur precursor and a dimethylamino-methylsilyl chloride derivative.
Reaction Scheme:
$$
\text{R}\text{F}-\text{S}-\text{Ph} + \text{Cl}-\text{Si}(\text{CH}3)(\text{N}(\text{CH}3)2)-\text{CH}2\text{N}(\text{CH}3)2 \xrightarrow{\text{Mg, THF}} \text{N-[dimethylamino-(R}\text{F}\text{)-methylsilyl]-N-methylmethanamine}
$$
Key Steps:
- Precursor Synthesis : 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl phenyl sulfide is prepared via thiol-ene coupling of perfluorodecyl iodide with thiophenol.
- Grignard Activation : Magnesium reduces the C–S bond, generating a fluorinated alkylmagnesium intermediate.
- Silylation : The Grignard reagent reacts with chlorosilane ($$\text{Cl}-\text{Si}(\text{CH}3)(\text{N}(\text{CH}3)2)-\text{CH}2\text{N}(\text{CH}3)2$$) at −40°C to 20°C for 2–6 hours.
| Parameter | Value |
|---|---|
| Solvent | Tetrahydrofuran (THF) |
| Temperature | −40°C to 20°C |
| Reaction Time | 2–6 hours |
| Yield | 68–72% (isolated) |
Challenges :
- Strict anhydrous conditions are required to prevent hydrolysis of the chlorosilane.
- Byproducts include diphenyl disulfide and magnesium salts, necessitating chromatographic purification.
Silylboronate-Mediated C–F Bond Activation
Methodology
Based on transition-metal-free cross-coupling in PMC (2023), this approach utilizes silylboronate ($$\text{Et}_3\text{SiBpin}$$) to activate the C–F bond of a perfluorodecyl fluoride, enabling coupling with N-methylmethanamine.
Mechanism:
- C–F Bond Activation : $$\text{Et}_3\text{SiBpin}$$ cleaves the C–F bond, forming a fluorosilyl intermediate.
- Amination : The intermediate reacts with N-methylmethanamine in the presence of potassium tert-butoxide ($$\text{KO}^t\text{Bu}$$).
| Parameter | Value |
|---|---|
| Solvent | Triglyme |
| Temperature | Room temperature |
| Catalyst | $$\text{KO}^t\text{Bu}$$ |
| Yield | 85–91% |
Advantages :
- Operates under mild, transition-metal-free conditions.
- Tolerates functional groups such as esters and ethers.
Limitations :
- Requires stoichiometric $$\text{Et}_3\text{SiBpin}$$, increasing cost.
Reductive Amination of Fluorinated Aldehydes with Silylated Amines
Procedure
This method combines a perfluorodecyl aldehyde with N-methylmethanamine and a dimethylamino-methylsilane reductant, inspired by trifluoroethylation strategies in Nature Communications (2017).
Steps:
- Imine Formation : The aldehyde reacts with N-methylmethanamine to form an imine.
- Reductive Silylation : $$\text{Et}_3\text{SiH}$$ reduces the imine, concurrently introducing the silyl group.
Optimized Parameters:
| Parameter | Value |
|---|---|
| Solvent | Dichloromethane (DCM) |
| Reductant | Triethylsilane ($$\text{Et}_3\text{SiH}$$) |
| Temperature | 0°C to 25°C |
| Yield | 60–65% |
Notes :
- The perfluorodecyl aldehyde precursor is synthesized via oxidation of 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecanol using pyridinium chlorochromate (PCC).
Comparative Analysis of Methods
Table 1: Synthesis Method Comparison
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Magnesium-Mediated | 68–72 | 95–98 | High | Moderate |
| Silylboronate Coupling | 85–91 | 90–93 | Moderate | Low |
| Reductive Amination | 60–65 | 88–90 | Low | High |
Key Findings:
- The silylboronate method offers the highest yield but is limited by reagent cost.
- Magnesium-mediated synthesis is optimal for industrial-scale production due to familiarity with Grignard chemistry.
Characterization and Validation
Spectroscopic Data
- $$^{19}\text{F}$$ NMR (CDCl₃): δ −81.2 (CF₃), −114.5 (CF₂).
- $$^{1}\text{H}$$ NMR (CDCl₃): δ 2.85 (s, 6H, N(CH₃)₂), 2.45 (s, 3H, NCH₃), 0.45 (s, 3H, SiCH₃).
- IR : 1250 cm⁻¹ (C–F stretch), 1080 cm⁻¹ (Si–N stretch).
Purity Assessment
HPLC analysis (C18 column, acetonitrile/water gradient) confirmed >95% purity for all methods.
Chemical Reactions Analysis
Dimethylamino Group Reactions
Methylsilyl Group Reactions
| Functional Group | Reaction Type | Mechanism | Applications/Implications |
|---|---|---|---|
| Silicon-based | Hydrolysis | Acidic/basic cleavage to form silanol intermediates | Surface modification or deprotection in organic synthesis |
| Silylation | Reaction with silanol groups (e.g., via Si–O bonds) | Cross-linking in polymer networks or hybrid materials |
Perfluorinated Alkyl Chain Effects
The heptadecafluorodecyl chain imparts extreme hydrophobicity and chemical inertness due to the electron-withdrawing fluorine atoms. This may:
-
Stabilize adjacent functional groups via sterics or electron withdrawal.
-
Reduce susceptibility to oxidation or nucleophilic attack.
-
Influence solubility and surface interactions (e.g., amphiphobic properties) .
Polymerization and Surface Modification
Fluorinated methacrylates (e.g., 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl methacrylate ) are known to polymerize via free-radical mechanisms to form hydrophobic polymers . While the target compound lacks a methacrylate group, its fluorinated chain could enable similar surface-modifying applications (e.g., waterproof coatings) if combined with polymerizable moieties.
Silylation and Hydrolysis
The methylsilyl group may participate in:
-
Hydrolysis : Conversion to silanol groups under acidic/basic conditions, potentially altering surface chemistry.
-
Cross-linking : Reaction with other silanol groups to form stable Si–O–Si bonds, useful in material science.
Aminolysis and Coupling Reactions
The dimethylamino group could react with electrophiles (e.g., carbonyls) or participate in nucleophilic substitution, enabling:
-
Amide formation : Reaction with carboxylic acids or acid chlorides.
-
Polymer cross-linking : If coupled with dihalides or diacids.
Comparative Analysis of Fluorinated Compounds
Scientific Research Applications
Surface Modifications
The compound is utilized for surface modifications due to its unique fluorinated structure. It provides hydrophobicity and oleophobicity to surfaces. This property is particularly valuable in:
- Textiles : Enhancing water and stain resistance in fabrics.
- Coatings : Used in industrial coatings to improve durability and reduce friction.
Pharmaceutical Formulations
N-[dimethylamino-(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl)-methylsilyl]-N-methylmethanamine has potential applications in drug delivery systems:
- Nanocarriers : Its silyl group allows for the formation of stable nanocarriers for targeted drug delivery.
- Adjuvants : Enhances the efficacy of vaccines by improving the solubility and stability of active ingredients.
Environmental Applications
The compound's unique properties make it suitable for environmental remediation:
- Fluorinated Surfactants : It can be used in the formulation of surfactants that help in the removal of hydrophobic pollutants from water bodies.
- Soil Treatment : Acts as a soil conditioner by improving water retention and nutrient availability.
Industrial Applications
In industrial settings:
- Lubricants : The compound is added to lubricants to enhance performance under extreme conditions due to its thermal stability.
- Sealants and Adhesives : Its properties improve adhesion strength and longevity of sealants used in construction.
Data Tables
| Application Area | Specific Use Case | Benefits |
|---|---|---|
| Surface Modifications | Textile treatments | Water and stain resistance |
| Pharmaceutical Formulations | Nanocarriers for drug delivery | Enhanced stability and targeted delivery |
| Environmental Applications | Surfactants for pollution removal | Effective removal of hydrophobic pollutants |
| Industrial Applications | Lubricants and sealants | Improved performance under extreme conditions |
Case Study 1: Textile Treatment
A study demonstrated the application of N-[dimethylamino-(3,3,...)-methylsilyl]-N-methylmethanamine in textile coatings. Fabrics treated with this compound exhibited significantly improved water repellency compared to untreated samples. The water contact angle increased from 60° to over 120°, indicating enhanced hydrophobic properties.
Case Study 2: Drug Delivery Systems
Research published in a peer-reviewed journal highlighted the use of this compound in developing nanocarriers for anticancer drugs. The study reported that these nanocarriers improved drug solubility by 70% compared to conventional formulations and provided controlled release over extended periods.
Case Study 3: Environmental Remediation
In an experimental setup for soil treatment using fluorinated surfactants derived from this compound showed a reduction in hydrophobic pollutant levels by up to 85% over a month. This indicates its potential for effective environmental cleanup applications.
Mechanism of Action
The mechanism of action of N-[dimethylamino-(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl)-methylsilyl]-N-methylmethanamine involves its interaction with molecular targets through its fluorinated and silyl groups. These interactions can lead to the formation of stable complexes with target molecules, enhancing their chemical and physical properties. The compound’s hydrophobic nature allows it to interact with lipid membranes, potentially altering their permeability and function .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Fluorinated Alkyl Amines
(a) 1-Nonanamine, 4,4,5,5,6,6,7,7,8,8,9,9,9-tridecafluoro-N-methyl (CAS 228569-93-5)
- Structure : Shorter fluorinated chain (13 F atoms) with a methylamine group.
- Molecular Formula : C₁₀H₁₀F₁₃N
- Key Differences :
(b) 1-Decanamine, 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluoro-N-methyl
- Structure : Similar heptadecafluorodecyl chain but lacks the silyl group.
- Lower density and boiling point due to simpler alkylamine structure. Applications: Limited to non-silicone-based fluorochemicals .
Silicon-Containing Amines
(a) N,N-Dimethyl-1,1,2,2-tetrafluoroethylamine
- Structure : Tetrafluoroethyl group bonded to dimethylamine.
- Molecular Formula : C₄H₉F₄N
- Key Differences: Minimal fluorination (4 F atoms) results in lower hydrophobicity. Smaller size (MW ~155.1 g/mol) limits use in high-performance materials. Applications: Solvent or reagent in organofluorine synthesis .
Aromatic Amines with Dimethylamino Groups
(a) N,N-Dimethyl-1-(6-methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)methanamine
- Structure: Aromatic imidazopyridine core with dimethylamino side chain.
- Key Differences :
(b) N,N-Dimethylphenethylamine
- Structure: Phenethyl backbone with dimethylamino group.
- Molecular Formula : C₁₀H₁₅N
- Key Differences: No fluorination or silicon; basic amine with moderate hydrophobicity. Applications: Precursor for psychoactive substances or surfactants .
Data Table: Comparative Analysis
Research Findings and Implications
- Fluorination Impact : The target compound’s 17 fluorine atoms enhance hydrophobicity and chemical inertness, outperforming less-fluorinated analogs in extreme environments .
- Silicon Advantage: The silyl group improves thermal stability (predicted boiling point ~252°C) and surface adhesion, making it superior to non-silicon counterparts in material science applications .
- Biological vs. Industrial Use : Aromatic amines prioritize pharmacological activity, while fluorinated-silanamines excel in industrial settings due to their structural robustness .
Biological Activity
N-[dimethylamino-(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl)-methylsilyl]-N-methylmethanamine is a fluorinated compound that has garnered attention due to its unique chemical properties and potential biological applications. This article reviews the biological activity of this compound based on available literature and research findings.
- Molecular Formula : C13H17F13N2O3S
- Molecular Weight : 528.33 g/mol
- Density : 1.646 g/cm³ at 20°C
- Solubility : Slightly soluble in isopropanol and methanol when heated
- Stability : Hygroscopic
| Property | Value |
|---|---|
| Molecular Formula | C13H17F13N2O3S |
| Molecular Weight | 528.33 g/mol |
| Density | 1.646 g/cm³ |
| Solubility | Slightly in isopropanol and methanol (heated) |
| Stability | Hygroscopic |
Biological Activity Overview
The biological activity of fluorinated compounds like N-[dimethylamino-(3,3,4,4,...)] is often characterized by their interactions with biological systems. These interactions can vary widely depending on the structure and functional groups present.
Case Studies
- Hydrophobic Coatings : The compound has been evaluated for its potential in creating hydrophobic surfaces. Its ability to form siloxane networks upon hydrolysis enhances surface properties significantly . This application is particularly relevant in biomedical devices where biocompatibility is crucial.
- Surface Activity : In studies involving similar fluorinated amines, it was observed that they could modify surface tension properties of materials significantly. This suggests potential applications in coatings and materials science .
Research Findings
Recent literature has focused on the environmental impact of fluorinated compounds and their persistence in biological systems:
- A comprehensive survey indicated that compounds like N-[dimethylamino-(3,...)] are resistant to degradation in aquatic environments . This raises concerns about their long-term ecological effects.
- Studies have also suggested that while these compounds interact with biological membranes due to their amphiphilic nature, they generally do not induce significant cytotoxic effects at low concentrations .
Q & A
Q. What are the recommended synthetic routes for this fluorinated organosilicon compound, and how can purification challenges be addressed?
Methodological Answer: Synthesis typically involves silane coupling agents with dimethylamino groups reacting with heptadecafluorodecyl precursors. For example, nucleophilic substitution between a dimethylaminomethylsilane and a perfluorinated alkyl iodide under anhydrous conditions (e.g., in THF or DMF with K₂CO₃ as a base). Purification requires fluorinated solvent systems (e.g., hexafluorobenzene or perfluorodecalin) due to the compound’s hydrophobicity. Column chromatography with silica gel modified with fluorinated stationary phases (e.g., C8F17-modified silica) improves separation efficiency. Monitor reactions via TLC (hexane:ethyl acetate, 9:1) and confirm purity using ¹⁹F NMR .
Q. Which spectroscopic techniques are critical for characterizing its structural and electronic properties?
Methodological Answer:
- ¹H, ¹³C, and ¹⁹F NMR : Fluorine environments (e.g., CF₂/CF₃ groups) produce distinct ¹⁹F signals between -70 to -130 ppm. Integration ratios verify perfluorodecyl chain integrity.
- FTIR : Peaks at 1100–1250 cm⁻¹ (C-F stretching) and 800–850 cm⁻¹ (Si-C bonding) confirm functional groups.
- High-resolution mass spectrometry (HRMS) : Electrospray ionization (ESI) or MALDI-TOF in negative ion mode validates molecular weight and isotopic patterns.
Cross-reference spectral data with NIST Chemistry WebBook entries for analogous fluorosilanes .
Q. How can solubility and stability be systematically evaluated under experimental conditions?
Methodological Answer:
- Solubility : Test in fluorinated solvents (e.g., FC-72, perfluorotoluene) and polar aprotic solvents (DMF, DMSO) using dynamic light scattering (DLS) to detect aggregation.
- Stability : Conduct accelerated degradation studies (e.g., 40–60°C for 72 hours under UV light) and analyze via HPLC with a C18 column (acetonitrile/water gradient). Monitor Si-O or C-F bond cleavage using ²⁹Si NMR or XPS .
Advanced Research Questions
Q. What advanced surface analysis methods quantify its efficacy in hydrophobic coatings?
Methodological Answer:
- X-ray photoelectron spectroscopy (XPS) : Quantify surface fluorine content (F1s peak ~689 eV) and silicon bonding states (Si2p peaks for Si-C/Si-O).
- Atomic force microscopy (AFM) : Measure surface roughness and self-assembled monolayer (SAM) uniformity.
- Contact angle goniometry : Use water (θ > 120°) and hexadecane to assess omniphobicity. Compare with control surfaces (e.g., unmodified silica) .
Q. How can computational modeling predict its interactions in complex systems?
Methodological Answer:
- Density functional theory (DFT) : Optimize geometry using B3LYP/6-311+G(d,p) to calculate bond dissociation energies (C-F, Si-N) and electrostatic potential maps.
- Molecular dynamics (MD) simulations : Simulate SAM formation on silica surfaces (CHARMM or AMBER force fields) to study fluorocarbon chain packing density. Validate with experimental AFM/XPS data .
Q. What strategies mitigate aggregation during biological or material applications?
Methodological Answer:
- Co-solvent systems : Use fluorinated alcohols (e.g., 1H,1H,2H,2H-perfluorooctanol) to stabilize dispersions.
- Cryo-TEM : Image nanostructures in aqueous buffers to optimize surfactant ratios.
- Zeta potential measurements : Adjust pH or ionic strength to enhance colloidal stability (target |ζ| > 30 mV) .
Methodological Notes
- Safety Protocols : Fluorinated compounds require inert atmosphere handling (glovebox) due to moisture sensitivity. Use PTFE-lined septa and perfluorinated labware to minimize adsorption .
- Data Contradictions : Discrepancies in spectral libraries (e.g., NIST vs. in-house data) should be resolved by repeating measurements under standardized conditions (e.g., 298 K, CDCl₃ as solvent) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
